2,2,6-Trimethyldecane

Description

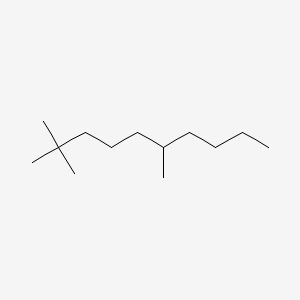

Structure

3D Structure

Properties

CAS No. |

62237-97-2 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

2,2,6-trimethyldecane |

InChI |

InChI=1S/C13H28/c1-6-7-9-12(2)10-8-11-13(3,4)5/h12H,6-11H2,1-5H3 |

InChI Key |

GHVQJGOEZGHZJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CCCC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,6-Trimethyldecane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,2,6-trimethyldecane and its isomers. Due to the limited availability of experimentally determined data for these specific compounds, this guide consolidates high-quality predicted data from reputable chemical databases alongside established general principles governing the physical characteristics of branched alkanes. This document also outlines standard experimental protocols for the determination of key physical properties, offering a framework for further empirical investigation.

Introduction

This compound and its isomers are saturated hydrocarbons with the chemical formula C13H28.[1][2] As branched alkanes, their physical properties are dictated by the nature of intermolecular van der Waals forces, which are influenced by molecular size, shape, and surface area.[3] Branching generally leads to a more compact molecular structure, resulting in lower boiling points compared to their straight-chain counterpart, n-tridecane, due to a reduction in the surface area available for intermolecular interactions.[4] Conversely, increased molecular symmetry, often found in highly branched isomers, can lead to higher melting points.[4] Understanding these properties is crucial for applications in areas such as fuel and lubricant formulation, and as reference standards in analytical chemistry.[5]

Physical Properties of Trimethyldecane Isomers

The following table summarizes the available quantitative data for various isomers of trimethyldecane. It is important to note that a significant portion of this data is predicted, as experimental determination for many of these specific isomers is not widely reported in the literature. All users should consider the source and nature of the data when utilizing it for critical applications.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Source (Citation) |

| This compound | Not Available | C13H28 | 184.36 | Predicted | Predicted | Predicted | [6] |

| 2,2,3-Trimethyldecane | 62338-09-4 | C13H28 | 184.36 | Predicted | Predicted | Predicted | [7] |

| 2,2,4-Trimethyldecane | 62237-98-3 | C13H28 | 184.36 | Predicted | Predicted | Predicted | [8] |

| 2,2,8-Trimethyldecane | 62238-01-1 | C13H28 | 184.36 | Predicted | Predicted | Predicted | [8] |

| 2,4,6-Trimethyldecane | 62108-27-4 | C13H28 | 184.36 | Predicted | Predicted | Predicted | [9] |

| 2,6,6-Trimethyldecane | 62108-24-1 | C13H28 | 184.36 | Predicted | Predicted | Predicted | [10] |

| 2,6,7-Trimethyldecane | 62108-25-2 | C13H28 | 184.36 | Predicted | Predicted | Predicted | [11][12][13] |

| 2,6,8-Trimethyldecane | 62108-26-3 | C13H28 | 184.36 | 213.1 ± 7.0 (Predicted) | 0.754 ± 0.06 (Predicted) | Predicted | [5][14] |

| n-Tridecane (for comparison) | 629-50-5 | C13H28 | 184.37 | 232 to 236 | 0.756 | 1.425 | [1][15][16][17] |

Note: "Predicted" indicates that the data is derived from computational models and not from direct experimental measurement.

Experimental Protocols

While specific experimental data for many this compound isomers are lacking, the following are detailed, standard methodologies for determining the key physical properties of liquid alkanes.

1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[18]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or heating mantle), and mineral oil.

-

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into a small-diameter test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the mineral oil within the Thiele tube, making sure the sample is below the oil level and the side arm of the Thiele tube is not obstructed.

-

The side arm of the Thiele tube is gently heated, allowing the convection of the oil to provide uniform heating.[18]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[18]

-

2. Density Measurement (Vibrating Tube Densitometer)

A vibrating tube densitometer provides a precise and rapid method for determining the density of liquids.[19]

-

Apparatus: Vibrating tube densitometer, syringe for sample injection, and temperature control unit.

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and distilled water.

-

The temperature of the measurement cell is set and allowed to stabilize.

-

The liquid sample is injected into the U-shaped vibrating tube within the instrument, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the tube filled with the sample. The density is then calculated based on the relationship between the oscillation period and the mass of the substance in the tube.

-

The measurement is typically repeated to ensure accuracy and reproducibility.

-

3. Viscosity Measurement (Stabinger Viscometer)

A Stabinger viscometer is a rotational viscometer that can simultaneously measure both the dynamic and kinematic viscosity of a liquid sample.[20]

-

Apparatus: Stabinger viscometer, syringe for sample injection, and temperature control unit.

-

Procedure:

-

The instrument is calibrated using a certified viscosity standard.

-

The desired measurement temperature is set, and the instrument is allowed to equilibrate.

-

The liquid sample is injected into the measurement cell.

-

The instrument's outer cylinder rotates at a constant speed, while the inner rotor is held in place by a magnetic field. The speed of the inner rotor is a function of the liquid's viscosity.

-

The instrument's software calculates the dynamic viscosity from the rotor speed and the kinematic viscosity by simultaneously measuring the density with an integrated vibrating tube densitometer.

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the systematic characterization of the physical properties of this compound isomers.

This workflow begins with obtaining and verifying the purity of the isomer sample. Following this, a suite of physical property measurements is conducted. The final phase involves compiling and analyzing the collected data, including an assessment of measurement uncertainty, leading to the generation of a comprehensive technical report.

References

- 1. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Cas 62108-26-3,2,6,8-Trimethyldecane | lookchem [lookchem.com]

- 6. PubChemLite - this compound (C13H28) [pubchemlite.lcsb.uni.lu]

- 7. Decane, 2,2,3-trimethyl- [webbook.nist.gov]

- 8. 2,2,8-Trimethyldecane | C13H28 | CID 522038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Decane, 2,4,6-trimethyl- (CAS 62108-27-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. PubChemLite - 2,6,6-trimethyldecane (C13H28) [pubchemlite.lcsb.uni.lu]

- 11. Decane, 2,6,7-trimethyl- [webbook.nist.gov]

- 12. Decane, 2,6,7-trimethyl- [webbook.nist.gov]

- 13. 2,6,7-trimethyldecane, 62108-25-2 [thegoodscentscompany.com]

- 14. Decane, 2,6,8-trimethyl- [webbook.nist.gov]

- 15. Tridecane [webbook.nist.gov]

- 16. Tridecane - Wikipedia [en.wikipedia.org]

- 17. Tridecane [webbook.nist.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Error quantification of the Arrhenius blending rule for viscosity of hydrocarbon mixtures [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 2,2,6-Trimethyldecane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a plausible synthetic pathway for 2,2,6-trimethyldecane, a highly branched alkane. Due to the absence of a direct, documented synthesis of this specific isomer in the current literature, this guide outlines a rational, multi-step approach based on well-established organic reactions. The proposed pathway is designed to be robust and adaptable, providing a strong foundation for the laboratory synthesis of this target molecule.

The synthesis is divided into four main stages:

-

Preparation of a Key Alkene Intermediate: Synthesis of 4,4-dimethyl-1-pentene.

-

Formation of a Primary Alkyl Halide: Anti-Markovnikov hydrobromination of 4,4-dimethyl-1-pentene to yield 1-bromo-4,4-dimethylpentane.

-

Carbon Skeleton Construction: A Grignard reaction between the synthesized alkyl bromide and 2-pentanone to create the tertiary alcohol, 2,2,6-trimethyldecan-6-ol.

-

Deoxygenation: Removal of the hydroxyl group from the tertiary alcohol to yield the final product, this compound.

Each stage is detailed with experimental protocols, and relevant quantitative data is summarized for clarity.

Overall Synthesis Pathway

The Elusive 2,2,6-Trimethyldecane: An In-Depth Technical Examination of Its Presumed Natural Occurrence and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,6-Trimethyldecane, a branched-chain alkane with the molecular formula C₁₃H₂₈, presents a compelling case of scientific ambiguity regarding its natural origins. While numerous isomers of trimethyldecane have been identified in a variety of natural sources, including plants, insects, and microorganisms, definitive evidence for the endogenous presence of the 2,2,6-isomer remains conspicuously absent from the current scientific literature. This technical guide synthesizes the available information on related trimethyldecane isomers to infer potential natural sources and provides a comprehensive overview of the analytical methodologies required for the extraction, identification, and quantification of such compounds. This document is intended to serve as a foundational resource for researchers investigating the natural product landscape of branched alkanes and to stimulate further inquiry into the existence and potential biological significance of this compound.

Introduction to Branched Alkanes in Nature

Branched-chain alkanes, characterized by their saturated hydrocarbon chains with one or more alkyl side groups, are a diverse class of volatile organic compounds (VOCs) found throughout the natural world. They play crucial roles in chemical communication, defense mechanisms, and as structural components of cuticular waxes in insects and plants. The specific branching patterns and isomeric forms of these alkanes often contribute to their unique biological activities and functions.

While straight-chain alkanes are common, the presence of methyl or other alkyl branches significantly increases the structural diversity and potential biological specificity of these molecules. The study of these compounds is critical for understanding ecological interactions, discovering new semiochemicals for pest management, and identifying potential bioactive molecules for drug development.

Postulated Natural Occurrence of this compound Based on Isomeric Evidence

Direct identification of this compound in natural sources has not been reported in peer-reviewed literature. However, the documented occurrence of other trimethyldecane isomers provides a basis for hypothesizing its potential natural existence.

Table 1: Documented Natural Occurrences of Trimethyldecane Isomers

| Isomer | Natural Source(s) |

| 2,6,8-Trimethyldecane | Plant metabolite, volatile oil component, fungal metabolite[1] |

| 2,6,7-Trimethyldecane | Medicago sativa (Alfalfa) |

| 2,4,6-Trimethyldecane | Fungi-infected apples |

| 2,6,10-Trimethyldodecane | Black walnut |

The presence of these closely related isomers suggests that the biosynthetic pathways capable of producing branched alkanes are present in a variety of organisms. It is plausible that this compound may exist in nature but has yet to be identified due to its low abundance, transient nature, or limitations of analytical techniques employed in past studies.

Prospective Natural Sources for Investigation

Based on the known habitats of its isomers, future investigations for this compound should focus on:

-

Essential Oils of Aromatic Plants: Many essential oils are rich sources of volatile terpenes and hydrocarbons.

-

Insect Cuticular Waxes and Pheromones: Branched alkanes are known components of insect chemical communication systems.

-

Microbial Volatiles: Bacteria and fungi are known to produce a wide array of volatile organic compounds.

Experimental Protocols for the Identification and Quantification of this compound

The following section outlines a generalized experimental workflow for the extraction, identification, and quantification of this compound from a hypothetical plant matrix. This protocol can be adapted for other biological or environmental samples.

Sample Preparation and Extraction

The initial step involves the extraction of volatile and semi-volatile compounds from the sample matrix.

Protocol 1: Solvent Extraction of Volatiles from Plant Material

-

Sample Collection and Preparation: Collect fresh plant material (e.g., leaves, flowers) and immediately freeze in liquid nitrogen or at -80°C to quench metabolic activity. Lyophilize the frozen tissue to remove water.

-

Grinding: Grind the lyophilized tissue to a fine powder using a cryogenic grinder.

-

Solvent Extraction:

-

To 1 gram of powdered plant material, add 10 mL of a non-polar solvent such as hexane or a mixture of hexane and diethyl ether (9:1 v/v).

-

Add an internal standard (e.g., a known concentration of a non-naturally occurring branched alkane like 2,3-dimethylnonane) for quantification purposes.

-

Sonicate the mixture for 15 minutes in an ice bath.

-

Centrifuge at 3000 x g for 10 minutes to pellet the solid material.

-

-

Concentration: Carefully transfer the supernatant to a clean vial and concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen gas.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile and semi-volatile organic compounds.

Protocol 2: GC-MS Analysis of Branched Alkanes

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is required.

-

Gas Chromatographic Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Injector: Splitless injection at 250°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Compound Identification: The identification of this compound would be based on:

-

Retention Time: Comparison of the retention time of the unknown peak with that of an authentic standard of this compound.

-

Mass Spectrum: Matching the mass spectrum of the unknown peak with the library mass spectrum (e.g., from NIST or Wiley libraries) and the mass spectrum of the authentic standard. The mass spectrum of branched alkanes is characterized by fragmentation patterns resulting from the cleavage of C-C bonds.

-

Quantification

Protocol 3: Quantification of this compound

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations containing the same concentration of the internal standard as the samples.

-

Analysis: Analyze the standards using the same GC-MS method as the samples.

-

Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the sample can then be determined from this curve.

Logical Workflow for Investigation

The logical progression for investigating the natural occurrence of this compound is depicted in the following workflow diagram.

Figure 1: A logical workflow diagram illustrating the key phases and steps for the investigation of this compound in natural sources.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in the field of natural product chemistry. While the existence of its isomers in various biological systems provides a strong rationale for its potential discovery, dedicated and systematic investigations are required for its definitive identification. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake such studies. The successful identification and quantification of this compound in a natural source would be a significant contribution to our understanding of the chemical diversity of branched alkanes and could unveil novel biological functions and applications for this elusive molecule. Future research should focus on broad-spectrum screening of diverse biological samples using high-resolution analytical techniques. Should this compound be identified, subsequent studies should aim to elucidate its biosynthetic pathway and explore its ecological and potential pharmacological roles.

References

An In-depth Technical Guide to the Boiling and Melting Points of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the boiling and melting points of branched alkanes. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of these fundamental organic molecules. This document details the underlying intermolecular forces, presents quantitative data for comparative analysis, outlines relevant experimental protocols, and provides visualizations to elucidate key concepts and workflows.

Core Principles: Intermolecular Forces and Molecular Geometry

The boiling and melting points of alkanes are primarily determined by the strength of the van der Waals forces, a type of intermolecular attraction. These forces, though weak individually, become significant when aggregated across the surface of a molecule. The extent of these forces is influenced by two main factors: molecular surface area and molecular symmetry.

Boiling Point:

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state. For alkanes, this process requires overcoming the van der Waals forces that hold the molecules together in the liquid phase.

Branching in an alkane chain generally leads to a decrease in its boiling point compared to its straight-chain isomer.[1][2][3] This is because branched alkanes are more compact and have a more spherical shape, which reduces the surface area available for intermolecular contact.[1][4][5] Consequently, the van der Waals forces are weaker in branched alkanes, and less energy is required to separate the molecules and induce boiling.[1][2][4] For instance, n-pentane has a boiling point of 36.1°C, while its more branched isomer, neopentane (2,2-dimethylpropane), boils at a significantly lower temperature of 9.5°C.[1]

Melting Point:

The melting point is the temperature at which a substance transitions from a solid to a liquid. This phase change involves the disruption of the ordered crystal lattice structure of the solid. The efficiency with which molecules can pack into this lattice significantly influences the melting point.

The effect of branching on the melting point of alkanes is more nuanced than its effect on the boiling point.[6][7] Generally, branching introduces irregularities in the molecular shape, which can hinder efficient packing in the crystal lattice, leading to a lower melting point. However, highly symmetrical branched molecules can sometimes pack more efficiently into a crystal lattice than their linear or less symmetrical counterparts.[3][8] This enhanced packing leads to stronger intermolecular forces within the crystal, requiring more energy to break the lattice, and thus resulting in a higher melting point. A notable example is neopentane, which, despite its lower boiling point, has a much higher melting point (-16.6°C) compared to n-pentane (-129.7°C) due to its highly symmetrical, tetrahedral shape that allows for excellent crystal packing.[3]

Data Presentation: Boiling and Melting Points of Alkane Isomers

The following tables summarize the boiling and melting points of various branched alkanes, allowing for a clear comparison between isomers.

Table 1: Physical Properties of C5H12 Isomers [3][9][10]

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |

| n-Pentane | CH3(CH2)3CH3 | 36.1 | -129.7 |

| Isopentane (2-Methylbutane) | (CH3)2CHCH2CH3 | 27.7 | -159.9 |

| Neopentane (2,2-Dimethylpropane) | (CH3)4C | 9.5 | -16.6 |

Table 2: Physical Properties of C6H14 Isomers [4][6][7][11]

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |

| n-Hexane | CH3(CH2)4CH3 | 68.7 | -95.3 |

| 2-Methylpentane | (CH3)2CH(CH2)2CH3 | 60.3 | -153.7 |

| 3-Methylpentane | CH3CH2CH(CH3)CH2CH3 | 63.3 | -118 |

| 2,2-Dimethylbutane | (CH3)3CCH2CH3 | 49.7 | -99.9 |

| 2,3-Dimethylbutane | (CH3)2CHCH(CH3)2 | 58 | -128.5 |

Table 3: Physical Properties of C7H16 Isomers [2][12][13][14][15]

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |

| n-Heptane | CH3(CH2)5CH3 | 98.4 | -90.6 |

| 2-Methylhexane | (CH3)2CH(CH2)3CH3 | 90.0 | -118.3 |

| 3-Methylhexane | CH3CH2CH(CH3)(CH2)2CH3 | 92.0 | -119.4 |

| 2,2-Dimethylpentane | (CH3)3C(CH2)2CH3 | 79.2 | -123.8 |

| 2,3-Dimethylpentane | (CH3)2CHCH(CH3)CH2CH3 | 89.8 | -135 |

| 2,4-Dimethylpentane | (CH3)2CHCH2CH(CH3)2 | 80.5 | -119.2 |

| 3,3-Dimethylpentane | CH3CH2C(CH3)2CH2CH3 | 86.1 | -134.6 |

| 3-Ethylpentane | (CH3CH2)3CH | 93.5 | -118.6 |

| 2,2,3-Trimethylbutane | (CH3)3CCH(CH3)2 | 80.9 | -25.0 |

Table 4: Physical Properties of C8H18 Isomers (Selected) [16][17]

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |

| n-Octane | CH3(CH2)6CH3 | 125.7 | -56.8 |

| 2-Methylheptane | (CH3)2CH(CH2)4CH3 | 117.6 | -109 |

| 2,2,4-Trimethylpentane (Isooctane) | (CH3)3CCH2CH(CH3)2 | 99.3 | -107.4 |

| 2,2,3,3-Tetramethylbutane | (CH3)3CC(CH3)3 | 106.5 | 100.7 |

Experimental Protocols

Accurate determination of boiling and melting points is crucial for the characterization and purity assessment of chemical compounds. The following are detailed methodologies for key experiments.

Determination of Boiling Point by Simple Distillation (Based on ASTM D86)

This protocol outlines the standard method for determining the boiling range of volatile organic liquids.

Apparatus:

-

Distillation flask

-

Condenser

-

Adapter

-

Receiving cylinder

-

Thermometer (calibrated)

-

Heating mantle or Bunsen burner

-

Boiling chips

Procedure:

-

Sample Preparation: Measure 100 mL of the alkane sample into the distillation flask. Add a few boiling chips to ensure smooth boiling.

-

Apparatus Assembly: Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating: Begin heating the flask. The heating rate should be adjusted so that the first drop of distillate is collected within 5 to 10 minutes from the start of heating.

-

Distillation Rate: Maintain a uniform distillation rate of 4 to 5 mL per minute.

-

Data Recording: Record the temperature at which the first drop of distillate falls into the receiving cylinder (Initial Boiling Point). Continue to record the temperature at regular volume intervals of the collected distillate.

-

Final Boiling Point: Record the maximum temperature reached during the distillation (Final Boiling Point or End Point).

-

Barometric Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction should be applied to the observed boiling point.

Determination of Melting Point by Capillary Method

This method is widely used for the determination of the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus with a heating block and a thermometer or a digital temperature sensor

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if the sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the alkane sample is solid and dry. If necessary, finely powder the sample using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample height should be 2-3 mm.

-

Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Heat the block rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation and Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

Melting Range: The recorded temperature range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-2°C).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Caption: Relationship between alkane structure and boiling point.

Caption: Relationship between alkane structure and melting point.

Caption: Experimental workflow for boiling point determination.

Caption: Experimental workflow for melting point determination.

References

- 1. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. C5H12 isomers of molecular formula C5H12 mass 72 structural isomers carbon chain isomers structural formula skeletal formula of alkanes pentane methylbutane dimethylpropane Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 4. Boiling Points of Hexane Isomers [chemedx.org]

- 5. aklectures.com [aklectures.com]

- 6. Hexane [commonorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. Hexane | Fisher Scientific [fishersci.com]

- 9. engineeringhulk.com [engineeringhulk.com]

- 10. Pentane (C5H12) [jjstech.com]

- 11. Hexane - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Heptane - Wikipedia [en.wikipedia.org]

- 15. Heptane | Fisher Scientific [fishersci.com]

- 16. What is the structural formula of the following compounds, octane C8H18? - ECHEMI [echemi.com]

- 17. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Thermodynamic Stability of Branched-Chain Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of branched-chain alkanes. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the principles governing the stability of these fundamental organic structures. This document details the underlying thermodynamic principles, presents quantitative data, outlines experimental and computational methodologies for their determination, and illustrates the key relationships governing alkane stability.

Core Concepts in Alkane Stability

The thermodynamic stability of a molecule is inversely related to its potential energy; a more stable molecule possesses less potential energy. For isomeric alkanes, this stability is primarily assessed through their standard enthalpy of formation (ΔHf°) and standard Gibbs free energy of formation (ΔGf°). A more negative (or less positive) value for these thermodynamic quantities indicates greater stability.

It is a well-established principle that branched-chain alkanes are generally more thermodynamically stable than their straight-chain isomers.[1][2][3] For instance, the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[1][2] This increased stability is a result of a complex interplay of several factors, including intramolecular forces and electronic effects.

The heat of combustion (ΔHc°) is another critical measure of stability. When isomeric alkanes are combusted, they produce the same products (carbon dioxide and water). Therefore, a more stable isomer, having a lower initial potential energy, will release less heat upon combustion, resulting in a less negative heat of combustion.[2][4] Branched-chain alkanes consistently exhibit lower heats of combustion than their straight-chain counterparts, confirming their enhanced stability.[1][5]

Several theories have been proposed to explain this phenomenon, with the most prominent being:

-

Steric Hindrance (Van der Waals Strain): In linear alkanes, particularly in their gauche conformations, repulsive van der Waals forces exist between non-bonded hydrogen atoms on adjacent carbon atoms.[6][7] Branching can, in some conformations, alleviate these unfavorable interactions by moving alkyl groups further apart, thus reducing the overall steric strain in the molecule. However, in highly congested branched alkanes, steric hindrance can also be a destabilizing factor.[2]

-

Electronic Effects (Sigma -> Sigma Delocalization):* Often referred to as hyperconjugation, this involves the delocalization of electrons from a filled C-H or C-C sigma bonding orbital to an adjacent empty C-C sigma antibonding orbital. This delocalization of electron density has a stabilizing effect. Branched alkanes, particularly those with tertiary and quaternary carbon atoms, have more opportunities for these stabilizing interactions compared to their linear isomers.[8] Some studies suggest that these stabilizing geminal sigma -> sigma* delocalizations are a primary driver of the increased stability in branched alkanes.[8]

-

Bond Strength: The strength of C-H bonds varies depending on the type of carbon atom they are attached to (primary, secondary, or tertiary). While not a direct measure of the stability of the entire molecule, these differences in bond dissociation energies contribute to the overall enthalpy of the alkane.

Quantitative Thermodynamic Data

The following table summarizes the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard enthalpy of combustion (ΔHc°) for a selection of straight-chain and branched-chain alkanes. This data allows for a direct comparison of the relative stabilities of isomeric alkanes. All data is for the gaseous state at 298.15 K and 1 bar.

| Alkane | IUPAC Name | Formula | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | ΔHc° (kJ/mol) |

| Butanes | |||||

| n-Butane | Butane | C₄H₁₀ | -125.6 | -15.9 | -2877 |

| Isobutane | 2-Methylpropane | C₄H₁₀ | -134.5 | -20.8 | -2868 |

| Pentanes | |||||

| n-Pentane | Pentane | C₅H₁₂ | -146.9 | -8.2 | -3536 |

| Isopentane | 2-Methylbutane | C₅H₁₂ | -153.9 | -14.5 | -3529 |

| Neopentane | 2,2-Dimethylpropane | C₅H₁₂ | -166.1 | -15.0 | -3515 |

| Hexanes | |||||

| n-Hexane | Hexane | C₆H₁₄ | -167.2 | 0.2 | -4163 |

| Isohexane | 2-Methylpentane | C₆H₁₄ | -174.5 | -4.6 | -4156 |

| 3-Methylpentane | C₆H₁₄ | -171.9 | -3.0 | -4158 | |

| 2,2-Dimethylbutane | C₆H₁₄ | -184.6 | -10.1 | -4145 | |

| 2,3-Dimethylbutane | C₆H₁₄ | -179.3 | -6.5 | -4150 | |

| Octanes | |||||

| n-Octane | Octane | C₈H₁₈ | -208.5 | 16.5 | -5471 |

| Isooctane | 2,2,4-Trimethylpentane | C₈H₁₈ | -224.1 | 6.4 | -5451 |

Data compiled from multiple sources.[9][10][11][12][13]

Experimental and Computational Methodologies

Experimental Determination: Bomb Calorimetry

The heat of combustion of alkanes is experimentally determined using a bomb calorimeter. This technique measures the heat released during a complete combustion reaction at constant volume.

Experimental Protocol for Bomb Calorimetry:

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the liquid or solid alkane is placed in a sample holder, often a crucible. For volatile liquids, the sample may be encapsulated in a gelatin capsule of known heat of combustion. A fuse wire (e.g., nickel-chromium or iron) of known length and mass is positioned to be in contact with the sample.

-

Bomb Assembly: The sample holder and fuse wire are placed inside a high-pressure stainless steel vessel known as the "bomb." The bomb is then sealed.

-

Pressurization with Oxygen: The bomb is purged of air and then filled with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer is used to ensure uniform water temperature, and a high-precision thermometer (often a digital thermometer with a resolution of 0.001 °C) is used to monitor the temperature of the water.

-

Temperature Equilibration: The system is allowed to equilibrate for several minutes, and the initial temperature is recorded at regular intervals to establish a baseline.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is recorded at regular intervals after ignition until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the alkane sample (qrxn) is then calculated using the following equation:

qrxn = - (Ccal * ΔT + qwire)

where ΔT is the corrected temperature change and qwire is the heat released by the combustion of the fuse wire. The molar heat of combustion is then calculated by dividing qrxn by the number of moles of the alkane sample.

Computational Determination: Quantum Chemical Calculations

Modern computational chemistry provides powerful tools for accurately predicting the thermodynamic properties of molecules.

Methodology for Computational Thermochemistry:

-

Geometry Optimization: The three-dimensional structure of the alkane molecule is optimized to find its lowest energy conformation. This is typically done using density functional theory (DFT) methods (e.g., B3LYP) or Møller-Plesset perturbation theory (e.g., MP2) with a suitable basis set (e.g., 6-31G* or larger).

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory and a larger basis set (e.g., CCSD(T) with an augmented correlation-consistent basis set like aug-cc-pVTZ) to obtain a more accurate electronic energy.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) is then calculated using an atomization method or an isodesmic reaction scheme. In the atomization method, the enthalpy of formation is calculated as the difference between the sum of the experimental enthalpies of formation of the constituent atoms in their standard state and the computed enthalpy of atomization of the molecule.

-

Gibbs Free Energy of Formation Calculation: The standard Gibbs free energy of formation (ΔGf°) is calculated from the standard enthalpy of formation and the standard entropy of formation, which is also obtained from the computational results.

Visualizing the Factors of Alkane Stability

The following diagrams illustrate the key relationships and workflows discussed in this guide.

References

- 1. web.williams.edu [web.williams.edu]

- 2. chemistry.montana.edu [chemistry.montana.edu]

- 3. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Khan Academy [khanacademy.org]

- 5. ulm.edu [ulm.edu]

- 6. biopchem.education [biopchem.education]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. srd.nist.gov [srd.nist.gov]

- 10. srd.nist.gov [srd.nist.gov]

- 11. Enthalpy of combustion of alkanes graph vales versus carbon number molecular mass Complete & incomplete combustion of alkanes environmental pollution problems advanced A level organic chemistry revision notes [docbrown.info]

- 12. web.mit.edu [web.mit.edu]

- 13. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

A Comprehensive Review of Trimethyldecane Isomers in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough review of the existing scientific literature on the isomers of trimethyldecane. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering a consolidated source of chemical data, experimental methodologies, and an overview of their potential biological significance. While specific research on trimethyldecane isomers is limited, this guide draws upon established principles and studies of analogous branched alkanes to provide a robust framework for future investigation.

Physicochemical Properties of Trimethyldecane Isomers

A variety of trimethyldecane isomers have been cataloged, each with a molecular formula of C₁₃H₂₈ and a molecular weight of approximately 184.36 g/mol .[1][2][3] The structural differences between these isomers, arising from the varied placement of the three methyl groups on the decane backbone, lead to distinct physicochemical properties. A summary of computed properties for several known isomers is presented below. These values are primarily derived from computational models and provide a valuable baseline for experimental work.

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | XLogP3 | Boiling Point (°C) (Predicted) | Density (g/cm³) (Predicted) |

| C₁₃H₂₈ | 2,6,8-Trimethyldecane | 62108-26-3 | 184.36 | 6.4 | 213.1 ± 7.0 | 0.754 ± 0.06 |

| C₁₃H₂₈ | 3,4,6-Trimethyldecane | --- | 184.36 | 6.4 | --- | --- |

| C₁₃H₂₈ | 3,3,7-Trimethyldecane | --- | 184.36 | 6.5 | --- | --- |

| C₁₃H₂₈ | 2,4,6-Trimethyldecane | 62108-27-4 | 184.36 | --- | --- | --- |

| C₁₃H₂₈ | 2,3,7-Trimethyldecane | 62238-13-5 | 184.36 | --- | --- | --- |

| C₁₃H₂₈ | 3,3,4-Trimethyldecane | 49622-18-6 | 184.37 | 6.5 | --- | --- |

| C₁₃H₂₈ | 3,5,7-Trimethyldecane | 127996-02-5 | 184.36 | 6.4 | --- | --- |

| C₁₃H₂₈ | 6-Ethyl-3,3,7-trimethyldecane | --- | 212.41 | 7.3 | --- | --- |

Data compiled from PubChem and NIST WebBook.[1][2][3][4][5][6][7][8][9]

Synthesis of Trimethyldecane Isomers

The synthesis of specific branched alkanes like trimethyldecane isomers typically involves the construction of the carbon skeleton through carbon-carbon bond-forming reactions, followed by reduction to the corresponding alkane. A common and versatile method for achieving this is the Grignard reaction.

General Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a generalized approach for the synthesis of a tertiary alcohol precursor to a trimethyldecane isomer, which can then be reduced to the final alkane. The specific choice of Grignard reagent and ketone will determine the final isomer.

Materials:

-

An appropriate alkyl halide (e.g., bromoalkane)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

An appropriate ketone

-

Anhydrous acid (e.g., HCl in ether) for workup

-

Reducing agent (e.g., Wolff-Kishner or Clemmensen reduction reagents)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of the alkyl halide in anhydrous ether or THF is added dropwise to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux. Once the magnesium is consumed, the Grignard reagent is formed.

-

Reaction with a Ketone: The solution of the Grignard reagent is cooled in an ice bath. A solution of the appropriate ketone in anhydrous ether or THF is added dropwise from the dropping funnel. The reaction mixture is stirred for a specified time at room temperature to ensure complete reaction.

-

Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Reduction to the Alkane: The tertiary alcohol can be converted to the corresponding alkane via a two-step process of dehydration to an alkene followed by hydrogenation, or more directly through reduction methods like the Wolff-Kishner or Clemmensen reductions.

Logical Workflow for Grignard-based Synthesis of a Trimethyldecane Isomer:

Separation and Analysis of Trimethyldecane Isomers

The separation and identification of structurally similar isomers of trimethyldecane present a significant analytical challenge. Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and commonly employed technique for this purpose. The choice of the gas chromatographic column is critical for achieving the necessary resolution.

Experimental Protocol: GC-MS Analysis of Trimethyldecane Isomers

This protocol provides a general framework for the GC-MS analysis of a mixture of trimethyldecane isomers. Optimization of the temperature program and column selection will be necessary to achieve baseline separation of all isomers.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column: A non-polar column (e.g., DB-1 or HP-5ms) is a good starting point. For enhanced separation of isomers, a column with a liquid crystalline stationary phase may be required.[10]

Procedure:

-

Sample Preparation: The sample containing the trimethyldecane isomers is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (typically in the low ppm range).

-

Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization. A split injection is often used to prevent column overloading.

-

Gas Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through the capillary column. The oven temperature is programmed to ramp up over time, allowing for the separation of the isomers based on their boiling points and interactions with the stationary phase. A typical temperature program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp at a controlled rate (e.g., 5-10 °C/min) to a final high temperature (e.g., 280 °C).

-

Mass Spectrometric Detection: As the separated isomers elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to each separated isomer. The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST) for identification. The fragmentation patterns of branched alkanes can provide clues to the positions of the methyl groups.

Workflow for GC-MS Analysis:

Biological Activity of Trimethyldecane Isomers

While direct evidence for the biological activity of specific trimethyldecane isomers is scarce, the broader class of branched alkanes is well-documented to play crucial roles in chemical communication among insects.[11] They often function as components of cuticular hydrocarbons, which can act as species and sex recognition cues, or as volatile pheromones that trigger specific behaviors.[11] Additionally, some studies have suggested potential antimicrobial properties for certain branched alkanes.

Role as Insect Semiochemicals

The structural diversity of trimethyldecane isomers makes them prime candidates for conveying specific information in insect communication. Different isomers, or specific ratios of isomers, could encode different messages. The primary methods for investigating these potential roles are electroantennography (EAG) and behavioral assays.

EAG is a technique used to measure the electrical response of an insect's antenna to a volatile compound. A significant response indicates that the insect's olfactory system can detect the compound.

Materials:

-

Live insects (species to be tested)

-

Tungsten or silver wire electrodes

-

Micromanipulators

-

Amplifier and data acquisition system

-

Odor delivery system (puffing purified air over a filter paper treated with the test compound)

-

Solutions of trimethyldecane isomers in a suitable solvent (e.g., hexane)

Procedure:

-

Preparation of the Insect: The insect is immobilized, and one electrode is inserted into the head capsule (reference electrode), while the other electrode makes contact with the tip of the antenna (recording electrode).

-

Odor Stimulation: A controlled puff of air is passed over a filter paper containing a known amount of a trimethyldecane isomer and directed towards the insect's antenna.

-

Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulation indicates an olfactory response.

-

Controls: A solvent-only puff is used as a negative control, and a known pheromone or host plant volatile can be used as a positive control.

Logical Flow of an EAG Experiment:

A Y-tube olfactometer is a behavioral assay used to determine if an insect is attracted to, repelled by, or indifferent to a particular odor.

Materials:

-

Glass Y-tube olfactometer

-

Air pump and flow meters

-

Humidifier and charcoal filter for purifying the air

-

Test insects

-

Solutions of trimethyldecane isomers

Procedure:

-

Setup: The Y-tube is positioned horizontally or vertically. Purified and humidified air is passed through both arms of the Y-tube at a constant flow rate.

-

Odor Introduction: A filter paper treated with a trimethyldecane isomer is placed in the airflow of one arm (the "treatment" arm), and a filter paper with only the solvent is placed in the other arm (the "control" arm).

-

Insect Introduction: A single insect is introduced at the base of the Y-tube.

-

Observation: The insect's movement is observed for a set period. A "choice" is recorded if the insect moves a certain distance into one of the arms.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A statistically significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repulsion.

Potential Antimicrobial Activity

Some studies have indicated that branched alkanes can possess antimicrobial properties.[12] However, this is a less explored area of research for trimethyldecane isomers. Standard antimicrobial screening assays could be employed to investigate this potential.

This is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal cultures

-

Appropriate liquid growth medium

-

Solutions of trimethyldecane isomers in a solvent compatible with the growth medium (e.g., DMSO)

-

Positive control (known antibiotic) and negative control (solvent only)

Procedure:

-

Serial Dilution: The trimethyldecane isomer solution is serially diluted in the growth medium across the wells of the microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the trimethyldecane isomer that completely inhibits visible growth of the microorganism.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the scientific literature detailing the signaling pathways in which trimethyldecane isomers are involved. In the context of insect olfaction, the binding of a semiochemical like a trimethyldecane isomer to an olfactory receptor protein on the surface of a neuron in the antenna would trigger a signal transduction cascade, ultimately leading to the generation of an action potential. This signal would then be processed in the antennal lobe and higher brain centers, leading to a behavioral response.

Hypothetical Olfactory Signaling Pathway:

Conclusion

The isomers of trimethyldecane represent a fascinating and underexplored area of chemical research. While their fundamental physicochemical properties can be estimated through computational methods, a significant gap exists in the experimental data regarding their synthesis, biological activity, and specific roles in biological systems. Based on the literature for related branched alkanes, the most promising avenue for future research lies in the field of insect chemical ecology. The detailed experimental protocols provided in this guide, though generalized, offer a solid foundation for initiating such investigations. Further research into the specific synthesis of each isomer and their screening against a variety of insect species and microbial strains will undoubtedly unveil novel biological functions and potential applications.

References

- 1. 2,6,8-Trimethyldecane | C13H28 | CID 545608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4,6-Trimethyldecane | C13H28 | CID 57490913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3,7-Trimethyldecane | C13H28 | CID 57490911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Decane, 2,4,6-trimethyl- [webbook.nist.gov]

- 5. Decane, 2,3,7-trimethyl- [webbook.nist.gov]

- 6. 3,3,4-Trimethyldecane | C13H28 | CID 39499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3,4-Trimethyl-Decane - CAS - 49622-18-6 | Axios Research [axios-research.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 6-Ethyl-3,3,7-trimethyldecane | C15H32 | CID 124012864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. vurup.sk [vurup.sk]

- 11. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Context of Isoprenoid Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenoids, also known as terpenoids, represent the most ancient and diverse class of natural products, with over 30,000 distinct compounds identified to date.[1] These molecules are fundamental to life, playing crucial roles in a myriad of biological processes across all three domains of life: Archaea, Bacteria, and Eukarya. In the geological record, the remarkable stability of their hydrocarbon skeletons allows them to persist for billions of years, serving as molecular fossils, or "biomarkers." These chemical fossils provide invaluable insights into the evolution of life, paleoenvironments, and the petroleum-generating potential of source rocks. This technical guide delves into the discovery and historical context of isoprenoid biomarkers, detailing the experimental protocols for their analysis and presenting key quantitative data. Furthermore, it provides visualizations of the core biosynthetic pathways that lead to their formation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Historical Context and Key Discoveries

The study of chemical fossils dates back to the 1930s, but the field of biomarker research gained significant momentum in the latter half of the 20th century with the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS). A pivotal moment in understanding the deep history of life came with the discovery of isoprenoid derivatives, specifically hopanoids, in sediments as old as 2.5 billion years.[1] This finding pushed back the definitive evidence for widespread bacterial life long before the appearance of macroscopic fossils.

Initially, the discovery of steranes, the diagenetic products of sterols, in 2.7 billion-year-old rocks from the Pilbara Craton, Australia, was presented as evidence for the early emergence of eukaryotes. However, this finding became a subject of intense debate due to concerns about contamination. Subsequent, more rigorous studies employing unprecedentedly clean drilling and sampling protocols have shown that the concentrations of hopanes and steranes in these Archean rocks are often indistinguishable from laboratory blanks, suggesting that many earlier findings may have been compromised by surficial contamination.[2][3] This has led to a reappraisal of the timeline for the evolution of eukaryotes and oxygenic photosynthesis.

The current accepted record for the oldest indigenous biomarkers now stands at approximately 1.73 billion years ago (Ga) with the discovery of aryl isoprenoids in the Wollogorang Formation in northern Australia.[4][5] These molecules are interpreted as degradation products of carotenoids from phototrophic bacteria, such as green and purple sulfur bacteria, providing a window into the microbial ecosystems of the Proterozoic Eon.[4][5]

The study of isoprenoid biomarkers is not confined to ancient rocks. In modern medicine, isoprenoids and their biosynthetic pathways are increasingly recognized as important targets for drug discovery. For instance, the volatile isoprenoid, isoprene, in human breath is being investigated as a potential non-invasive biomarker for metabolic disorders and cancer, as it is linked to cholesterol biosynthesis via the mevalonate pathway.[6]

Isoprenoid Biosynthesis: The MVA and DXP Pathways

All isoprenoids are synthesized from two simple five-carbon (C5) precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Two distinct and independent biosynthetic pathways are responsible for producing IPP and DMAPP: the mevalonate (MVA) pathway and the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the non-mevalonate pathway.

The MVA pathway , for which key discoveries led to Nobel Prizes for Lynen, Bloch, and Cornforth, was long considered the sole route to isoprenoid biosynthesis.[4] It is the primary pathway in animals, fungi, archaea, and the cytoplasm of plants.[4] The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate.

The DXP pathway , discovered more recently in the 1990s, is utilized by most bacteria, green algae, and in the plastids of plants.[4] This pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate to produce 1-deoxy-D-xylulose 5-phosphate.

The existence of these two distinct pathways across different domains of life has profound evolutionary implications, suggesting that the MVA pathway is germane to Archaea and the DXP pathway to Bacteria, with Eukaryotes having inherited their isoprenoid biosynthesis genes from these prokaryotic ancestors.[1]

Experimental Protocols

The analysis of isoprenoid biomarkers from geological and biological samples involves a series of meticulous steps to ensure the removal of contaminants and the accurate identification and quantification of the target molecules.

Sample Preparation and Extraction

For geological samples such as shales and sediments, a common and robust method for extracting organic matter is Soxhlet extraction .

Detailed Protocol for Soxhlet Extraction of Isoprenoid Biomarkers from Shale:

-

Sample Pulverization: The rock sample is first cleaned to remove any surface contamination and then crushed into a fine powder (typically < 200 mesh) to increase the surface area for extraction.

-

Soxhlet Apparatus Setup: A pre-cleaned (e.g., with dichloromethane) cellulose thimble is filled with the powdered rock sample. The thimble is placed in the main chamber of the Soxhlet extractor.

-

Solvent Selection: A solvent or a mixture of solvents is added to the round-bottom flask. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 93:7 v/v).

-

Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up the distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the sample, slowly filling the main chamber.

-

Siphoning: Once the solvent reaches the top of the siphon arm, it is siphoned back into the round-bottom flask, carrying with it the extracted organic compounds.

-

Duration: This cycle is repeated for an extended period, typically 48 to 72 hours, to ensure complete extraction of the biomarkers.

-

Concentration: After extraction, the solvent containing the total lipid extract is carefully evaporated, often using a rotary evaporator, to concentrate the sample.

Fractionation

The total lipid extract is a complex mixture. To facilitate analysis, it is typically separated into different fractions based on polarity using column chromatography. A common procedure involves using a silica gel column and eluting with solvents of increasing polarity, such as hexane (for saturated hydrocarbons, including steranes and hopanes), dichloromethane (for aromatic hydrocarbons), and methanol (for polar compounds).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the workhorse technique for the analysis of saturated isoprenoid biomarkers like steranes and hopanes.

Detailed Protocol for GC-MS Analysis of Steranes and Hopanes:

-

Sample Derivatization (if necessary): For compounds with polar functional groups, a derivatization step (e.g., silylation) may be required to increase their volatility for GC analysis. For saturated hydrocarbons like steranes and hopanes, this is typically not necessary.

-

Injection: A small volume of the saturated hydrocarbon fraction, dissolved in a suitable solvent (e.g., hexane), is injected into the GC.

-

Gas Chromatograph Conditions:

-

Column: A non-polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness, DB-1 or HP-5) is commonly used.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at 100°C, hold for 3 minutes, then ramp up to 300°C at a rate of 2.6°C/min, and hold for 9 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Acquisition Mode: Data is often acquired in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for specific biomarker classes. For steranes, the characteristic fragment ion at mass-to-charge ratio (m/z) 217 is monitored, while for hopanes, m/z 191 is used.[7][8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is particularly useful for the analysis of more polar or thermally labile isoprenoids that are not amenable to GC-MS without derivatization.

Detailed Protocol for LC-MS Analysis of Isoprenoid Intermediates:

-

Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase.

-

Liquid Chromatograph Conditions:

-

Column: A reversed-phase column (e.g., C18) or a hydrophilic interaction liquid chromatography (HILIC) column is chosen depending on the polarity of the analytes.

-

Mobile Phase: A gradient of two or more solvents (e.g., water with a modifier like formic acid and an organic solvent like acetonitrile or methanol) is used to elute the compounds.

-

-

Mass Spectrometer Conditions:

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for LC-MS.

-

Mass Analyzer: High-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap are often used to obtain accurate mass measurements for confident compound identification.

-

Quantitative Data of Isoprenoid Biomarkers

The absolute and relative abundances of isoprenoid biomarkers provide critical information about the paleoenvironment and the contributing organisms. The following tables summarize some key quantitative data from important geological formations.

| Formation | Age (Ga) | Biomarker Class | Concentration Range | Reference |

| Wollogorang Formation | 1.73 | Aryl Isoprenoids (C14-C19) | Detected (qualitative) | [4][5] |

| Barney Creek Formation | 1.64 | Hopanes | Abundant | [3] |

| Barney Creek Formation | 1.64 | Steranes | Less abundant than hopanes | [3] |

| Miocene Limestone (Marmorito) | Miocene | Crocetane | High concentrations | [9] |

| Miocene Limestone (Marmorito) | Miocene | Pentamethylicosane (PME) | High concentrations | [9] |

Table 1: Concentration of Key Isoprenoid Biomarkers in Selected Geological Formations.

| Parameter | Geological Setting | Ratio | Interpretation | Reference |

| Hopane/Sterane Ratio | Proterozoic Sediments | High | Dominance of bacterial input over eukaryotic input | [10] |

| Pristane/Phytane (Pr/Ph) Ratio | Source Rocks | <1 | Anoxic depositional environment | [10] |

| Pristane/Phytane (Pr/Ph) Ratio | Source Rocks | >3 | Oxic depositional environment, terrestrial input | [10] |

| Diasterane/Sterane Ratio | Mature Source Rocks | Increases with maturity | Clay-catalyzed rearrangement of steranes |

Table 2: Key Isoprenoid Biomarker Ratios and Their Interpretations.

Signaling Pathways and Logical Relationships

The biosynthesis of isoprenoids is a tightly regulated process. The following diagrams, created using the DOT language for Graphviz, illustrate the key steps in the MVA and DXP pathways, as well as the logical relationships governing their interaction.

Caption: The Mevalonate (MVA) Pathway for Isoprenoid Precursor Biosynthesis.

Caption: The 1-Deoxy-D-xylulose 5-Phosphate (DXP) Pathway.

Caption: Crosstalk and Regulation between the MVA and DXP Pathways.

Conclusion and Future Directions

The study of isoprenoid biomarkers has revolutionized our understanding of Earth's early life and continues to be a vibrant field of research. While significant progress has been made, challenges remain, particularly in unequivocally distinguishing indigenous biomarkers from contaminants in ancient rocks. Future research will undoubtedly focus on developing even more sensitive and precise analytical techniques, including compound-specific isotope analysis, to further refine our understanding of the deep past. In the realm of modern science and medicine, the exploration of isoprenoid biosynthesis pathways holds immense promise for the development of new therapeutics and diagnostic tools. The intricate regulation and crosstalk between the MVA and DXP pathways offer numerous potential targets for intervention in a variety of diseases, from infectious diseases to cancer and metabolic disorders. This in-depth guide provides a solid foundation for professionals in these fields to appreciate the historical context and technical intricacies of isoprenoid biomarker research, fostering further innovation and discovery.

References

- 1. Decoding the crosstalk between mevalonate metabolism and T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 4. Discovery of the oldest known biomarkers provides evidence for phototrophic bacteria in the 1.73 Ga Wollogorang Formation, Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 7. sysydz.net [sysydz.net]

- 8. Highly isotopically depleted isoprenoids: Molecular markers for ancient methane venting (Journal Article) | ETDEWEB [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for Gas Chromatography Analysis of 2,2,6-Trimethyldecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6-Trimethyldecane is a branched-chain alkane (C13H28) that may be present in various complex mixtures, including fuels, environmental samples, and biological matrices. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of such volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides a robust method for the identification and quantification of this compound.

This document provides a detailed protocol for the analysis of this compound using GC-FID and GC-MS. While a specific, validated application note for this particular isomer is not widely available in published literature, the following protocols are based on established methods for the analysis of branched alkanes in the C10-C15 range and general principles of gas chromatography.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract and concentrate the volatile and semi-volatile organic compounds (VOCs), including this compound, while minimizing matrix interference.[1]

2.1.1. Liquid Samples (e.g., Fuels, Solvents)

For liquid samples with high concentrations of the analyte, a direct injection following dilution is often sufficient.

-

Protocol:

-

Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.

-

Dilute to the mark with a suitable volatile solvent (e.g., hexane, pentane).[2]

-

Vortex the solution for 30 seconds to ensure homogeneity.

-

Transfer an aliquot to a 2 mL autosampler vial for GC analysis.

-

2.1.2. Solid or Semi-Solid Samples (e.g., Soil, Biological Tissues)

For solid or semi-solid matrices, headspace analysis is a common and effective technique that minimizes the introduction of non-volatile residues into the GC system.[3]

-

Protocol: Static Headspace (HS) Analysis

-

Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add a matrix modifier (e.g., sodium sulfate to bind water) if necessary.

-

Seal the vial immediately with a PTFE-lined septum and aluminum cap.

-

Place the vial in the headspace autosampler for incubation. Typical conditions are 80-120°C for 15-30 minutes to allow volatile compounds to partition into the headspace.[3]

-

A portion of the headspace gas is then automatically injected into the GC.

-

2.1.3. Aqueous Samples (e.g., Water, Biological Fluids)

For aqueous samples where the analyte concentration is low, Solid Phase Microextraction (SPME) is a sensitive and solventless extraction technique.

-

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

-

Place 5-10 mL of the aqueous sample into a 20 mL vial.

-

Add salt (e.g., NaCl, to 20-30% w/v) to increase the ionic strength of the solution and promote the partitioning of organic analytes into the headspace.

-

Seal the vial and place it in a temperature-controlled agitator.

-

Expose a SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace for a defined period (e.g., 15-45 minutes) at a controlled temperature (e.g., 50-80°C) with agitation.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.

-

Gas Chromatography (GC) Conditions

The following are representative GC conditions for the analysis of C10-C15 branched alkanes. Optimization may be required based on the specific instrument and sample matrix.

Table 1: Gas Chromatography Instrumental Parameters

| Parameter | GC-FID | GC-MS |

| Column | Non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Non-polar capillary column (e.g., DB-1ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Type | Split/Splitless | Split/Splitless |

| Injector Temperature | 250 °C | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless | Split (e.g., 50:1) or Splitless |

| Injection Volume | 1 µL (liquid), 1 mL (headspace) | 1 µL (liquid), 1 mL (headspace) |

| Carrier Gas | Helium or Hydrogen | Helium |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | 1.0 - 1.2 mL/min (constant flow) |

| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| FID Temperature | 300 °C | N/A |

| Hydrogen Flow | 30 mL/min | N/A |

| Air Flow | 300 mL/min | N/A |

| Makeup Gas (N2) | 25 mL/min | N/A |

| MS Transfer Line Temp | N/A | 280 °C |

| MS Ion Source Temp | N/A | 230 °C |

| Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |

| Mass Range | N/A | m/z 40-400 |

Data Presentation and Quantitative Analysis

Quantitative analysis can be performed using external standard calibration. A series of calibration standards of this compound at known concentrations are analyzed to generate a calibration curve.

Table 2: Representative Quantitative Data (Hypothetical)

| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |

| This compound | ~12.5 | 150,000 | 1.0 |

| This compound | ~12.5 | 760,000 | 5.0 |

| This compound | ~12.5 | 1,520,000 | 10.0 |

| This compound | ~12.5 | 3,850,000 | 25.0 |

| This compound | ~12.5 | 7,600,000 | 50.0 |

Note: Retention times are estimates and will vary based on the specific GC system and conditions. Peak areas are for illustrative purposes.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound from a solid matrix using headspace sampling.

Logical Relationship in GC-MS Analysis

The following diagram illustrates the logical flow of information and processes within a GC-MS system for the analysis of a target analyte.

Predicted Mass Spectrum Fragmentation

Due to the absence of a published mass spectrum for this compound, a predicted fragmentation pattern based on the principles of alkane mass spectrometry is presented. Branched alkanes tend to fragment at the branching points to form more stable secondary and tertiary carbocations.[4][5][6][7]

Safety Precautions

This compound is a flammable liquid and vapor. Handle in accordance with good industrial hygiene and safety practices.[8] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Disclaimer: The experimental protocols and data presented are intended as a general guide. Specific parameters should be optimized and validated for the user's particular instrumentation and application.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. whitman.edu [whitman.edu]

- 3. scribd.com [scribd.com]

- 4. GCMS Section 6.9.2 [people.whitman.edu]

- 5. whitman.edu [whitman.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Chemistry!!! Not Mystery : Fragmentation and Mass Spectra of Alkane [chemistrynotmystery.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Application Note: Mass Spectrometry Fragmentation Patterns of Branched Alkanes

Introduction

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and structural elucidation of volatile and semi-volatile organic compounds. In the analysis of hydrocarbons, electron ionization (EI) is a commonly employed technique where high-energy electrons bombard a molecule, leading to the formation of a molecular ion (M+) and subsequent fragmentation.[1] The fragmentation pattern is highly dependent on the molecule's structure. While linear alkanes exhibit characteristic fragmentation patterns with clusters of peaks separated by 14 mass units (corresponding to CH₂ groups), branched alkanes display distinct patterns that provide valuable information about the location and nature of the branching.[2][3]

This application note details the characteristic mass spectrometry fragmentation patterns of branched alkanes under electron ionization and provides a generalized protocol for their analysis using GC-MS.

Principles of Branched Alkane Fragmentation